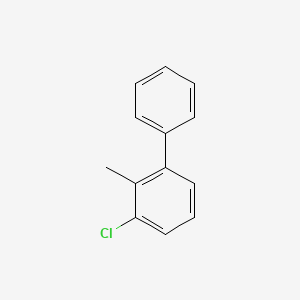
3-Chloro-2-methylbiphenyl
Cat. No. B1587373
Key on ui cas rn:
20261-24-9
M. Wt: 202.68 g/mol
InChI Key: JNXJARJANRFDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04536591
Procedure details


During a 45 minute period 3-chloro-2-methylaniline (141.6 g, 1.0 mole) was added to a stirred solution of isoamyl nitrite (175.6 g, 1.5 moles) in benzene (842 g, 10.0 moles). The reaction mixture was stirred at room temperature for two hours, heated at reflux for one hour, then cooled to room temperature. Approximately 2 l of n-heptane was added to the reaction mixture. Most of the solvents were distilled from the mixture under reduced pressure, followed by distillation at atmospheric pressure (until a head temperature of 95° was reached). The pot residue was dissolved in 2 l of n-heptane and the solution filtered through 250 g of silica gel. The filtrate was subjected to column chromatography on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was rechromatographed on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was distilled in a Kugelrohr distillation apparatus (90°/0.05 mm) to give 3-chloro-2-methyl-[1,1'-biphenyl] (23.5 g) as an oil.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N(OCCC(C)C)=O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCCCCCC>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
141.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
|
Name
|
|
|
Quantity
|
175.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
842 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Most of the solvents were distilled from the mixture under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation at atmospheric pressure (until a head temperature of 95°
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The pot residue was dissolved in 2 l of n-heptane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered through 250 g of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was subjected to column chromatography on 250 g of silica gel, elution with n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was rechromatographed on 250 g of silica gel, elution with n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled in a Kugelrohr distillation apparatus (90°/0.05 mm)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C=CC1)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 11.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

